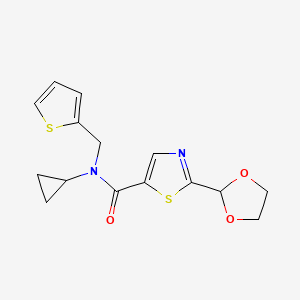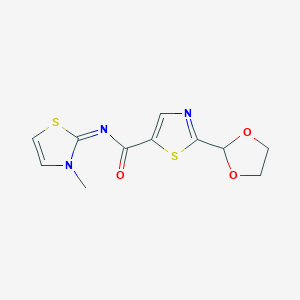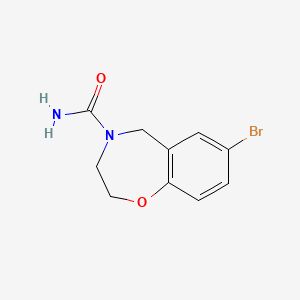![molecular formula C17H21N3O2S B6626860 N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626860.png)
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both a thiazole ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Incorporation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and anticancer agents.
Dimethylamino derivatives: Compounds with dimethylamino groups often exhibit similar pharmacological properties, such as local anesthetics and antidepressants.
Uniqueness
Structural Features: The combination of a thiazole ring and a dimethylamino group in this compound provides unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20(2)17(22)12-13-6-8-14(9-7-13)19-15(21)4-3-5-16-18-10-11-23-16/h6-11H,3-5,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYMNYSBQTMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)


![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate](/img/structure/B6626841.png)

![N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626852.png)
![1-(2,2-difluoroethyl)-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6626853.png)
![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B6626864.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6626870.png)
![1-(2,2-difluoroethyl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6626875.png)
